[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
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Overview
Description
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, a chlorophenyl group, and an acetate group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methylbutylamine with phosgene or a suitable carbamoyl chloride under controlled conditions.
Acylation Reaction: The carbamoyl intermediate is then subjected to an acylation reaction with 2-(4-chlorophenyl)acetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Scale-Up: Scaling up the reaction from laboratory to industrial scale while maintaining product quality.
Purification and Quality Control: Implementing purification techniques and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors involved in key biological processes, thereby modulating their activity.
Inhibiting or Activating Pathways: Affecting signaling pathways that regulate cellular functions, leading to desired biological outcomes.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis (programmed cell death) or cell cycle arrest, which can be beneficial in treating diseases like cancer.
Comparison with Similar Compounds
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE can be compared with other similar compounds to highlight its uniqueness:
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-BROMOPHENYL)ACETATE: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-FLUOROPHENYL)ACETATE: Contains a fluorine atom, potentially altering its chemical properties and interactions.
[(3-METHYLBUTYL)CARBAMOYL]METHYL 2-(4-METHOXYPHENYL)ACETATE: Features a methoxy group, which can influence its solubility and biological effects.
These comparisons help in understanding the unique features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
[2-(3-methylbutylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)7-8-17-14(18)10-20-15(19)9-12-3-5-13(16)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKNULIVMEJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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